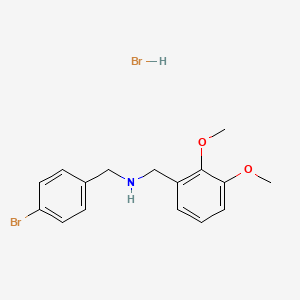

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide

Description

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is a hydrobromide salt of a bifunctional amine containing two benzyl substituents: a 4-bromobenzyl group and a 2,3-dimethoxybenzyl group. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFRINOYBYOPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethoxybenzylamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Base: Bases such as triethylamine or sodium carbonate are often used to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity, leading to changes in cell signaling and function.

DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the benzyl groups, affecting molecular weight, lipophilicity (logP), and reactivity:

*Target compound; †Estimated by replacing 4-methoxy (MW 31) with bromo (MW 80) in ; ‡Estimated by adding bromo’s logP contribution (~+0.8) to .

Key Observations:

Stability and Toxicity

Biological Activity

(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H21BrN2O3

- Molecular Weight : 365.27 g/mol

- Physical Form : White to off-white crystalline powder

- Solubility : Soluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been identified as an agonist for dopamine D2 and D3 receptors, which are crucial in the treatment of neuropsychiatric disorders such as Parkinson's disease. Additionally, the compound has shown potential as a dual inhibitor of topoisomerases I and II, which are important targets in cancer therapy.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a similar structure demonstrated an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity . The compound also induces morphological changes in cancer cells and promotes autophagy and apoptosis, as evidenced by increased levels of cleaved caspase-3 .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (2,4-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide | C16H21BrN2O2 | Additional methoxy group | Enhanced receptor binding affinity |

| (2-Methoxybenzyl)(3-pyridinylmethyl)amine | C13H15N | Simpler structure without bromide salt | Lower biological activity compared to hydrobromide derivative |

Case Studies and Research Findings

- Antiproliferative Effects : A study on structurally similar compounds revealed that derivatives like 7a showed significant antiproliferative activity against cancer cell lines, indicating that modifications to the benzyl moiety can enhance biological efficacy .

- Neuropharmacological Potential : The compound's agonistic action on dopamine receptors suggests it may be beneficial in treating disorders associated with dopamine dysregulation. Ongoing studies are exploring its pharmacokinetics and long-term effects on CNS disorders.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing potential pathways for therapeutic intervention.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and side effects associated with this compound. Investigations into its long-term safety profile and broader therapeutic applications are critical for advancing its development as a viable therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.